molecular formula C16H15ClFN3O B2510222 (2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034293-17-7

(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2510222
CAS No.: 2034293-17-7
M. Wt: 319.76
InChI Key: YFWPETPGWFHFPP-UHFFFAOYSA-N
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Description

The compound (2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a heterocyclic organic molecule featuring a pyrazolo[1,5-a]pyrazine core fused with a cyclopropyl group and a halogenated aromatic ring. Key structural attributes include:

  • 2-Cyclopropyl substituent: A strained cyclopropane ring that may enhance metabolic stability or influence steric interactions with biological targets.
  • 2-Chloro-6-fluorophenyl group: A dihalogenated aromatic moiety, where chlorine and fluorine substituents at the 2- and 6-positions likely modulate electronic effects and lipophilicity.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O/c17-12-2-1-3-13(18)15(12)16(22)20-6-7-21-11(9-20)8-14(19-21)10-4-5-10/h1-3,8,10H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWPETPGWFHFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a novel chemical entity with potential therapeutic applications. Its structure includes a chloro-fluorophenyl moiety and a cyclopropyl-substituted pyrazolo[1,5-a]pyrazine core, which are known for various biological activities. This article reviews the biological activity of this compound based on existing studies and patents.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. The presence of the pyrazolo[1,5-a]pyrazine scaffold is significant as it has been linked to various pharmacological effects, including anti-inflammatory and anticancer properties.

1. Histone Deacetylase Inhibition

Research indicates that compounds similar to (2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone exhibit histone deacetylase (HDAC) inhibitory activity. HDAC inhibitors are crucial in cancer therapy due to their role in regulating gene expression.

  • Case Study : A study demonstrated that certain derivatives showed potent inhibition of HDACs, leading to increased acetylation of histones and modulation of gene expression related to cell cycle arrest and apoptosis in cancer cells .

2. Antiviral Activity

The compound has also shown promise in antiviral applications, particularly against HIV-1.

  • Research Findings : A comparative study highlighted that related compounds with a similar structure exhibited potent activity against HIV-1 with IC50 values in the picomolar range. The 2-chloro-6-fluoro substitution was found to enhance antiviral potency significantly .

3. Anticancer Properties

Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives.

  • Findings : The compound’s structural analogs have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest .

Data Table: Biological Activities

Activity TypeCompound/AnalogIC50 ValueReference
HDAC InhibitionVarious DerivativesLow nanomolar
Antiviral (HIV-1)2-Cl-6-F-S-DABOsPicomolar
AnticancerPyrazolo[1,5-a]pyrimidinesSub-micromolar

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives with the pyrazolo structure have shown promise in inhibiting cancer cell proliferation. A study highlighted the effectiveness of certain pyrazolo derivatives against various cancer cell lines, suggesting that modifications in the side chains can enhance potency and selectivity against specific tumor types .

Antiviral Properties

The compound's structural analogs have been investigated for their antiviral activities, particularly against HIV-1. Research indicates that compounds containing the 2-chloro-6-fluorophenyl moiety demonstrate high efficacy in inhibiting HIV replication in vitro. This is attributed to their ability to interfere with viral reverse transcriptase activity, which is crucial for HIV replication .

Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may possess neuroprotective properties. Studies on related pyrazolo derivatives have shown potential in mitigating neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This opens avenues for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

StudyFindingsImplications
Anticancer Activity A series of pyrazolo derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.Indicates potential for development as anticancer agents.
HIV Inhibition Compounds demonstrated up to picomolar activity against wild-type HIV-1 and mutants.Suggests broad-spectrum antiviral applications and resistance management strategies.
Neuroprotection Pyrazolo derivatives reduced markers of oxidative stress in vitro models of neurodegeneration.Potential for therapeutic strategies targeting neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Structural and Functional Comparison with Analogs
Compound Name / Structure Core Structure Aromatic Substituent Key Functional Groups Reported Use/Activity
Target Compound: (2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone Pyrazolo[1,5-a]pyrazine 2-chloro-6-fluorophenyl Cyclopropyl, ketone Hypothesized pesticidal/pharmacological activity (inferred from structural analogs)
(2-((Difluoromethyl)sulfonyl)phenyl) analog () Pyrazolo[1,5-a]pyrazine 2-((difluoromethyl)sulfonyl)phenyl Cyclopropyl, ketone, sulfonyl Not explicitly stated, but sulfonyl groups often enhance solubility or target binding
Metconazole () Cyclopentanol-triazole 4-chlorophenyl Triazole, chlorophenyl Fungicide (sterol biosynthesis inhibition)
Triticonazole () Cyclopentanol-triazole 4-chlorophenylmethylene Triazole, chlorophenyl Fungicide (similar mode of action to metconazole)
Key Observations:

Core Structure Differences: The target compound’s pyrazolo-pyrazine core distinguishes it from triazole-based fungicides like metconazole and triticonazole. Pyrazolo-pyrazines may offer distinct binding modes due to their nitrogen-rich bicyclic system compared to triazoles, which inhibit cytochrome P450 enzymes .

Aromatic Substituent Effects :

  • The 2-chloro-6-fluorophenyl group in the target compound introduces ortho-substituted halogens, which may enhance lipophilicity and membrane permeability compared to para-substituted chlorophenyl groups in triazoles .
  • The sulfonyl-containing analog () replaces halogens with a sulfonyl group, likely increasing polarity and aqueous solubility. Sulfonyl groups are common in pharmaceuticals for target specificity .

Functional Group Implications :

  • Ketone vs. Alcohol : The ketone in the target compound may confer different reactivity (e.g., susceptibility to reduction) compared to the alcohol groups in triazoles.
  • Halogenation : Fluorine’s electronegativity and chlorine’s steric bulk in the target compound could fine-tune electronic effects, influencing binding to enzymes or receptors .

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